N-Benzylquinazolin-4-amine

Description

Properties

IUPAC Name |

N-benzylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15/h1-9,11H,10H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWANTDQRFSCAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015644 |

Source

|

| Record name | N-benzylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50086002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100818-54-0 |

Source

|

| Record name | N-(Phenylmethyl)-4-quinazolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100818540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PHENYLMETHYL)-4-QUINAZOLINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q67P7111 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to N-Benzylquinazolin-4-amine: Structure, Properties, and Synthesis

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in the landscape of drug discovery. Molecules incorporating this core structure have demonstrated a remarkable breadth of pharmacological activities, leading to their development as potent therapeutic agents.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. This has resulted in a portfolio of clinically successful drugs, particularly in oncology, where 4-aminoquinazoline derivatives have emerged as potent kinase inhibitors.[3][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), underscore the therapeutic significance of this chemical class in treating various cancers, including non-small-cell lung cancer and breast cancer.[3][4]

Beyond oncology, the quinazoline framework is associated with a wide array of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[1] This guide focuses on a specific, yet fundamental, member of this family: N-Benzylquinazolin-4-amine . As a foundational structure, it combines the critical 4-aminoquinazoline core with a benzyl group, providing a key building block for synthetic chemists and a valuable probe for exploring structure-activity relationships (SAR) in various therapeutic areas. This document serves as a technical resource for researchers, providing in-depth information on its chemical structure, physicochemical properties, validated synthetic routes, and its potential in the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

N-Benzylquinazolin-4-amine is formally defined as a quinazoline molecule substituted at the 4-position with a benzylamino group.[5] This secondary amine structure, featuring both the rigid heterocyclic quinazoline system and the flexible benzyl substituent, dictates its chemical behavior and physical properties.

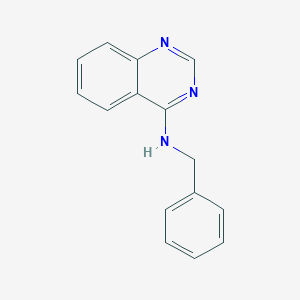

Chemical Structure

The molecular structure consists of a planar quinazoline ring system linked to a benzyl group via a secondary amine bridge.

Caption: General workflow for the synthesis of N-Benzylquinazolin-4-amine.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the synthesis of 4-aminoquinazoline derivatives. [6][7] Objective: To synthesize N-Benzylquinazolin-4-amine from 4-chloroquinazoline and benzylamine.

Materials:

-

4-Chloroquinazoline

-

Benzylamine (≥99%)

-

Ethanol (anhydrous)

-

Triethylamine (optional, as an acid scavenger)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinazoline (1.0 eq.) in anhydrous ethanol (10-15 mL per mmol of substrate).

-

Addition of Reagents: Add benzylamine (1.1-1.2 eq.) to the solution. If the starting material is a hydrochloride salt, or to scavenge the HCl byproduct, add triethylamine (1.2 eq.).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase. The disappearance of the 4-chloroquinazoline spot indicates reaction completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Alternatively, for higher purity, perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Profile (Expected)

The structural confirmation of N-Benzylquinazolin-4-amine relies on a combination of standard spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are anticipated.

| Technique | Expected Features |

| ¹H NMR | - Quinazoline Protons (4H): Multiple signals in the aromatic region (~7.5-8.8 ppm). [8] - Benzyl Aromatic Protons (5H): Signals in the aromatic region (~7.2-7.4 ppm). [8] - Methylene Protons (-CH₂-) (2H): A doublet around 4.8 ppm, coupled to the N-H proton. [8] - Amine Proton (-NH-) (1H): A broad singlet or triplet (depending on coupling) that is D₂O exchangeable. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the range of ~115-155 ppm. [8] - Methylene Carbon (-CH₂-): A signal around 45-50 ppm. [8] |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 236.1188, corresponding to the protonated molecule (C₁₅H₁₄N₃⁺). [8] |

| IR Spectroscopy | - N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. [9] - Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. - C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region. [10] |

Potential Biological and Pharmacological Significance

While specific biological data for N-Benzylquinazolin-4-amine is not extensively published, its structure is highly relevant to fields where quinazoline derivatives have shown significant therapeutic promise. Its value lies in its potential as both a biological probe and a synthetic intermediate for more complex drug candidates.

Foundation for Kinase Inhibitors

The 4-aminoquinazoline scaffold is the cornerstone of numerous EGFR kinase inhibitors used in cancer therapy. [11]These inhibitors function by competing with adenosine triphosphate (ATP) at the kinase's catalytic domain, thereby blocking the downstream signaling pathways that drive cell proliferation and survival. [11]N-Benzylquinazolin-4-amine can be considered a fragment or a simplified analog of these inhibitors. The benzyl group mimics, in a basic sense, the substituted aniline moieties found in drugs like Gefitinib and Erlotinib that occupy a key hydrophobic pocket in the ATP-binding site.

Caption: Mechanism of competitive kinase inhibition by a 4-aminoquinazoline analog.

Broader Therapeutic Potential

The quinazoline core is pharmacologically promiscuous, with derivatives showing activity against a wide range of biological targets. Based on extensive literature, N-Benzylquinazolin-4-amine could serve as a starting point for developing agents with other therapeutic applications:

-

Anti-inflammatory: Certain 4-amino quinazoline derivatives have demonstrated potent anti-inflammatory activity. [1]* Antimicrobial: The scaffold has been explored for developing novel antibacterial and antifungal agents. [2]* Antiprotozoal: Notably, N2,N4-disubstituted quinazolines have shown promising activity against Leishmania. [12]Structure-activity relationship studies in this area suggest that the placement and nature of substituents are critical, providing a rationale for synthesizing and testing analogs of N-Benzylquinazolin-4-amine. [12]

Conclusion

N-Benzylquinazolin-4-amine is a chemically significant molecule that stands at the intersection of synthetic accessibility and pharmacological potential. Its straightforward synthesis via nucleophilic aromatic substitution makes it a readily available building block for research and development. While it may not be a potent therapeutic agent in its own right, its structural relationship to a class of highly successful anticancer drugs renders it an invaluable tool for medicinal chemists. As a foundational scaffold, it enables the systematic exploration of structure-activity relationships, facilitating the design of next-generation kinase inhibitors and other novel therapeutics. This guide provides the core technical knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

-

Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6518. [Link]

-

Hussain, F., & Wani, T. A. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 13(9), 1039-1065. [Link]

-

Carvalho, A. R., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34(5), 869-901. [Link]

-

Mishra, S., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Polycyclic Aromatic Compounds. [Link]

-

Slideshare. (n.d.). Quinazoline and its diverse array of therapeutic application:A review. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 616573, N-Benzylquinazolin-4-amine. [Link]

-

Chen, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

- This reference was not utilized in the final guide.

- This reference was not utilized in the final guide.

-

Wang, Y., et al. (2016). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research, 40(9), 573-575. [Link]

- This reference was not utilized in the final guide.

- This reference was not utilized in the final guide.

- This reference was not utilized in the final guide.

-

Vedantu. (n.d.). Physical Properties of Amines. [Link]

-

Fun, H.-K., et al. (2014). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o554. [Link]

- This reference was not utilized in the final guide.

-

Gholamhoseini, S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(2), 265-271. [Link]

-

Raghavendra, N. M., et al. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65. [Link]

- This reference was not utilized in the final guide.

-

Konecny, P., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters, 5(7), 819-823. [Link]

-

Vilchis-Reyes, M. A., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 881643. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. N-Benzylquinazolin-4-amine | C15H13N3 | CID 616573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzyl-2-chloroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]

- 12. pubs.acs.org [pubs.acs.org]

Mechanistic Profiling of N-Benzylquinazolin-4-amine: Structural Basis of EGFR Inhibition

This comprehensive technical guide details the mechanism of action (MoA), structural biology, and experimental profiling of N-Benzylquinazolin-4-amine and its derivatives as EGFR inhibitors.

Executive Summary

N-Benzylquinazolin-4-amine represents a distinct structural class of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). While often overshadowed by the clinically approved 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), the N-benzyl scaffold offers unique pharmacodynamic properties due to the flexibility of its methylene linker (–NH–CH₂–Ph).

-

Core Mechanism: Reversible, ATP-competitive inhibition of the EGFR intracellular kinase domain.

-

Potency Profile: The unsubstituted scaffold is a low-affinity binder (IC₅₀ ~8 µM), serving as a chemical fragment. However, specific substitutions at the C6/C7 positions of the quinazoline and the benzyl ring elevate potency to the nanomolar range (IC₅₀ < 10 nM).

-

Key Differentiator: The methylene bridge introduces rotational entropy absent in the rigid anilino-quinazolines, altering the vector of the hydrophobic tail into the selectivity pocket.

Structural Biology & Pharmacophore Analysis[1]

The efficacy of N-Benzylquinazolin-4-amine relies on its ability to mimic the adenine ring of ATP while projecting a hydrophobic moiety into the receptor's back pocket.

The Quinazoline Core (Hinge Binder)

The quinazoline heterocycle functions as the "anchor," lodging itself into the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase.

-

N1 Interaction: The nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor, forming a critical hydrogen bond with the backbone amide nitrogen of Met793 in the hinge region.[1][2]

-

C2 Interaction: The C2 hydrogen often engages in weak van der Waals or electrostatic interactions with the carbonyl oxygen of Gln791 or Met793 , stabilizing the planar alignment.

The N-Benzyl "Tail" (Hydrophobic Pocket Occupancy)

Unlike Gefitinib (4-anilino), which connects the phenyl ring directly to the amine, this scaffold utilizes a methylene linker (–CH₂–).

-

Selectivity Pocket: The benzyl ring penetrates the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 ).

-

Entropic Factor: The methylene linker allows the benzyl ring to adopt a "bent" conformation (out-of-plane twisting). This flexibility can be advantageous for fitting into mutant conformations but imposes an entropic penalty upon binding compared to the rigid anilino analogs.

Critical Substitutions for Potency

The "naked" N-benzylquinazolin-4-amine lacks sufficient binding enthalpy to overcome the entropy loss. High-affinity derivatives require:

-

6,7-Dialkoxy Groups: (e.g., methoxy or morpholino-propoxy) to interact with solvent-exposed residues and fill the ribose-binding pocket.

-

Benzyl Substitutions: Halogens (Cl, F) or ethynyl groups on the benzyl ring to engage in halogen bonding or pi-stacking within the hydrophobic pocket.

Mechanism of Action (MoA)

Kinetic Profile

-

Type: Type I Inhibitor (ATP-Competitive).

-

Binding: Reversible.[3] (Unless modified with an acrylamide "warhead" at C6 to target Cys797, it does not form covalent bonds).

-

State Specificity: Preferentially binds the active conformation (DFG-in,

C-helix in) of the kinase, preventing the activation loop phosphorylation.

Thermodynamic Cycle

The inhibition is driven by enthalpy (

-

Desolvation: Water molecules are displaced from the hydrophobic pocket (entropy gain

). -

Locking: The N1-Met793 bond forms.[1][2] The benzyl ring locks behind the gatekeeper (Thr790).

-

Blockade: ATP cannot bind; cross-phosphorylation of Tyrosine residues (e.g., Y1068, Y1173) on the C-terminal tail is halted.

Signaling Pathway Blockade

By silencing EGFR kinase activity, the compound terminates downstream oncogenic signaling:

-

RAS-MAPK: Prevents GRB2/SOS recruitment

Halts ERK1/2 phosphorylation -

PI3K-AKT: Prevents p85 recruitment

Reduces AKT activation

Visualization of Mechanism[6]

Diagram 1: Molecular Interaction Map

This diagram illustrates the specific atomic contacts between the N-Benzylquinazolin-4-amine scaffold and the EGFR kinase domain residues.

Caption: Structural interaction map showing the N1-Met793 H-bond anchor and the benzyl group penetrating the hydrophobic selectivity pocket.

Diagram 2: Downstream Signaling Cascade

This flowchart demonstrates the physiological consequences of EGFR inhibition by the compound.

Caption: Signal transduction blockade. Solid red lines indicate inhibition; dashed grey lines indicate suppressed downstream activity.

Experimental Validation Protocols

To validate the activity of N-Benzylquinazolin-4-amine derivatives, the following protocols are recommended. These are designed to be self-validating with internal controls.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC₅₀ of the compound against recombinant EGFR kinase domain.

-

Reagents: Recombinant EGFR (cytoplasmic domain), Biotinylated Poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

-

Protocol:

-

Prepare 3-fold serial dilutions of the inhibitor in DMSO.

-

Incubate EGFR enzyme + Inhibitor for 15 mins (allows equilibrium binding).

-

Add ATP (at

concentration, typically 10 µM) and Substrate. Reaction time: 60 mins at RT. -

Add Detection Mix (Eu-Ab + Streptavidin-APC) containing EDTA to stop the reaction.

-

Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340nm, Em: 665nm/615nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation.

-

Validation: Z-factor must be > 0.5. Reference compound (e.g., Gefitinib) must show IC₅₀ ~1-5 nM.

-

Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of EGFR autophosphorylation in a cellular context.

-

Cell Line: A431 (Epidermoid carcinoma, high EGFR expression).

-

Treatment:

-

Serum-starve cells for 12 hours (synchronizes cycle, reduces basal noise).

-

Treat with Inhibitor (0.1, 1, 10 µM) for 2 hours.

-

Stimulate with EGF (50 ng/mL) for 15 minutes (activates receptor).

-

-

Lysis & Blotting:

-

Lyse in RIPA buffer + Phosphatase Inhibitors.

-

SDS-PAGE and transfer to nitrocellulose.

-

Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR (Loading Control).

-

-

Result Interpretation:

-

Effective inhibition is indicated by the disappearance of the pEGFR band while Total EGFR remains constant.

-

Control: DMSO only (strong pEGFR band upon EGF stim).

-

Quantitative Data Summary

The table below contrasts the "naked" scaffold with optimized derivatives and clinical standards.

| Compound Class | Structure | IC₅₀ (EGFR WT) | Binding Mode Feature |

| Scaffold | N-Benzylquinazolin-4-amine | ~8,000 nM | Weak hydrophobic fill; high entropic penalty. |

| Optimized Derivative | 2-((2-chlorobenzyl)amino)-quinazolinone | 1.37 nM | Halogen bond stabilizes benzyl in pocket. |

| Clinical Standard | Gefitinib (4-anilino) | 2-5 nM | Rigid aniline bond; 6,7-dialkoxy interactions. |

| Clinical Standard | Erlotinib (4-anilino) | 2 nM | 3-ethynylphenyl fits deep hydrophobic pocket. |

Note: Data for the scaffold is derived from high-throughput screening fragments; optimized derivative data refers to specific high-affinity analogs cited in literature.

References

-

Structure-activity relationships for 4-anilinoquinazolines. Clin Exp Pharmacol Physiol. 1996.

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iran J Pharm Res. 2022.[5][6][7][8][9]

-

BindingDB Entry: 4-(Benzylamino)quinazoline deriv. BindingDB.

-

Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib. Protein Data Bank (PDB ID: 1M17).[10][11]

-

Virtual screening for small-molecule pathway regulators. Cell Chemical Biology. 2022.[5][6][7][8][9] (Identifies NB4A as EGFR inhibitor lead).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. scispace.com [scispace.com]

- 5. japsonline.com [japsonline.com]

- 6. bbrc.in [bbrc.in]

- 7. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]

- 8. WO2011041655A1 - Quinazolin-4-amine derivatives; and methods of use - Google Patents [patents.google.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Template:PDB Gallery/1956 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

A Tale of Two Scaffolds: Unraveling the Structure-Activity Relationships of N-Benzylquinazolin-4-amine and 4-Anilinoquinazoline in Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Core - A Privileged Scaffold in Oncology

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of various protein kinases have made it a cornerstone in the development of targeted cancer therapies.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of two critical classes of quinazoline-based kinase inhibitors: N-benzylquinazolin-4-amines and the clinically validated 4-anilinoquinazolines. By dissecting the impact of subtle structural modifications on biological activity, we aim to provide a comprehensive resource for the rational design of next-generation kinase inhibitors.

Chapter 1: The 4-Anilinoquinazoline Saga - From Bench to Bedside

The 4-anilinoquinazoline scaffold is arguably one of the most successful frameworks in modern oncology, giving rise to several FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The core structure features a quinazoline ring substituted at the 4-position with an aniline moiety. This arrangement perfectly positions the molecule to act as an ATP-competitive inhibitor.

The Fundamental Pharmacophore: Key Interactions

The inhibitory activity of 4-anilinoquinazolines is predicated on their ability to mimic the adenine region of ATP and establish critical hydrogen bonds within the kinase hinge region. Molecular docking and X-ray crystallography studies have consistently shown two key interactions:

-

N1 of the quinazoline ring acts as a hydrogen bond acceptor with the backbone NH of a methionine residue (Met793 in EGFR).

-

The N-H group of the aniline linker can act as a hydrogen bond donor to a threonine residue (Thr790 in EGFR).

These interactions anchor the inhibitor in the active site, allowing for further affinity to be gained through substitutions on both the quinazoline and aniline rings.

Dissecting the Structure-Activity Relationship of 4-Anilinoquinazolines

The SAR of this class is well-established, with extensive research elucidating the optimal substitutions at various positions.

Modifications at the 6 and 7-positions of the quinazoline ring have a profound impact on potency and solubility.

-

Small, electron-donating groups are generally favored. The presence of methoxy groups at both positions, as seen in many potent inhibitors, enhances activity. These groups can increase the electron density of the quinazoline ring system, potentially strengthening the hydrogen bond at N1.

-

Introduction of longer, more flexible solubilizing groups at the 6- or 7-position, often containing morpholine or piperazine moieties, can improve pharmacokinetic properties without compromising inhibitory activity. This is a key strategy in the development of clinically viable drugs like Gefitinib and Erlotinib.

The aniline ring projects into a more solvent-exposed region of the ATP binding pocket, and substitutions here are critical for potency and selectivity.

-

Small, lipophilic, and electron-withdrawing groups at the 3-position of the aniline ring, such as chlorine or bromine, are highly favorable for potent EGFR inhibition. These groups can occupy a small hydrophobic pocket, enhancing binding affinity.

-

Substitutions at the 4-position of the aniline ring can be used to introduce moieties that confer additional properties, such as covalent binding capabilities (in the case of second-generation inhibitors like Afatinib) or improved pharmacokinetic profiles.

The following table summarizes the SAR for key 4-anilinoquinazoline derivatives:

| Compound | Quinazoline Substituents (6, 7-positions) | Aniline Substituents | Target(s) | IC50 (nM) |

| Gefitinib | 6-Cl, 7-OCH2CH2-morpholino | 3-Cl, 4-F | EGFR | 2-37 |

| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | EGFR | 2 |

| Lapatinib | 6-(5-(1-methyl-1H-imidazol-2-yl)thiophen-2-yl) | 3-F, 4-(pyridin-2-ylmethoxy) | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) |

Chapter 2: The N-Benzylquinazolin-4-amine Scaffold - An Emerging Contender

While not as extensively explored as their anilino counterparts, N-benzylquinazolin-4-amines represent an intriguing class of kinase inhibitors. The key structural difference is the introduction of a methylene linker between the 4-amino group and the phenyl ring. This seemingly minor change has significant implications for the molecule's conformation and potential interactions within the kinase active site.

Conformational Flexibility: A Double-Edged Sword

The presence of the methylene linker in N-benzylquinazolin-4-amines introduces greater conformational flexibility compared to the more rigid 4-anilinoquinazoline scaffold. This can be both advantageous and detrimental:

-

Potential for Novel Interactions: The increased flexibility may allow the benzyl group to adopt conformations that enable interactions with regions of the active site that are inaccessible to the aniline ring of 4-anilinoquinazolines.

-

Entropic Penalty: The greater number of rotatable bonds can lead to an entropic penalty upon binding, potentially reducing overall affinity compared to a more pre-organized, rigid inhibitor.

Emerging Structure-Activity Relationship Insights

While a comprehensive SAR is still being fully elucidated, preliminary studies on N-benzylquinazolin-4-amines and related N-benzyl-quinazolin-4(3H)-ones have provided some initial insights:

-

Substitutions on the Quinazoline Core: Similar to the 4-anilino series, electron-donating groups at the 6 and 7-positions of the quinazoline ring appear to be beneficial for activity.

-

The Benzyl Moiety: The substitution pattern on the benzyl ring is a critical determinant of activity. Lipophilic and electron-withdrawing groups have shown promise in some contexts, suggesting that this moiety also explores hydrophobic regions of the ATP-binding pocket.

A study on 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one demonstrated a potent IC50 value of 1.37 nM against EGFR, highlighting the potential of this scaffold.[4]

The following is a general synthetic workflow for N-benzylquinazolin-4-amine derivatives:

Chapter 3: A Comparative Analysis - Rigidity vs. Flexibility

The core difference between the 4-anilino and N-benzyl scaffolds lies in the nature of the linker to the pendant aromatic ring. This distinction drives the fundamental differences in their SAR and potential as kinase inhibitors.

Implications for Drug Design

-

4-Anilinoquinazolines: The rigidity of this scaffold makes it highly amenable to structure-based drug design. The well-defined binding mode allows for predictable modifications to optimize potency and selectivity. However, this rigidity can also be a limitation, potentially hindering the ability to adapt to mutations in the kinase domain.

-

N-Benzylquinazolin-4-amines: The inherent flexibility of this scaffold presents both a challenge and an opportunity. While rational design may be more complex due to the larger conformational space, this flexibility could be harnessed to develop inhibitors that can adapt to different kinase conformations, including those of resistant mutants.

Chapter 4: Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a common method for the synthesis of 4-anilinoquinazolines via nucleophilic aromatic substitution.

Step 1: Synthesis of the Quinazolin-4(3H)-one Core

-

To a round-bottom flask, add the appropriately substituted 2-aminobenzoic acid (1.0 eq).

-

Add an excess of formamide (10-20 eq).

-

Heat the mixture to 150-180 °C for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolin-4(3H)-one

-

Suspend the quinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (10-15 eq) or a mixture of phosphoryl chloride and a catalytic amount of DMF.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully remove the excess thionyl chloride or phosphoryl chloride under reduced pressure.

-

Triturate the residue with an inert solvent (e.g., hexane) to afford the crude 4-chloroquinazoline, which can be used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution

-

Dissolve the 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.

-

Add the desired substituted aniline (1.0-1.2 eq).

-

Add a base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl formed during the reaction.

-

Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 4-anilinoquinazoline derivative.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for determining the IC50 value of a test compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (for control wells).

-

Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chapter 5: Signaling Pathways and Future Directions

Both N-benzylquinazolin-4-amines and 4-anilinoquinazolines primarily exert their anticancer effects by inhibiting receptor tyrosine kinases, most notably EGFR. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

The future of quinazoline-based kinase inhibitors lies in the development of compounds with improved selectivity profiles, the ability to overcome acquired resistance mutations, and the potential to modulate multiple signaling pathways simultaneously. The exploration of more flexible scaffolds, such as the N-benzylquinazolin-4-amines, may provide a fruitful avenue for discovering next-generation inhibitors with novel binding modes and improved therapeutic windows.

References

-

Rewcastle, G. W., & Denny, W. A. (1996). Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(18), 3482–3487. [Link]

-

Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Dwivedi, D. K., Agrawal, R. K., Jain, S., & Kuche, K. (2024). Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Letters in Drug Design & Discovery, 21(10), 1801-1818. [Link]

-

Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

-

Ghandadi, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e124239. [Link]

-

Al-Omary, F. A. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

-

Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

-

Zhang, J., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. [Link]

-

Mohamed, M. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 648. [Link]

-

Khan, I., et al. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Cancer Science and Therapy, 15(3), 1-5. [Link]

-

Sharma, A., & Kumar, R. (2014). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 7(4), 337-343. [Link]

Sources

Molecular Weight and Lipophilicity (LogP) of N-Benzylquinazolin-4-amine

Technical Guide for Drug Discovery & Development

Executive Summary

N-Benzylquinazolin-4-amine (CAS: 100818-54-0) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., EGFR) and, more recently, as a lead compound for p97/VCP ATPase inhibition.[1][2]

This guide provides a rigorous technical analysis of its two primary physicochemical descriptors: Molecular Weight (MW) and Partition Coefficient (LogP) . These metrics are critical determinants of the compound's bioavailability, membrane permeability, and compliance with Lipinski’s Rule of Five.

| Property | Value | Method/Source |

| Molecular Weight | 235.28 g/mol | Calculated (Atomic Weights) |

| Monoisotopic Mass | 235.1109 Da | High-Res Mass Spectrometry (HRMS) |

| LogP (Lipophilicity) | 3.9 (Consensus) | XLogP3 Prediction / QSAR |

| Lipinski Status | Pass | 0 Violations |

Chemical Identity & Structural Analysis

Understanding the structural basis of physicochemical properties is essential for lead optimization. N-Benzylquinazolin-4-amine consists of a bicyclic quinazoline ring system linked via a secondary amine to a benzyl group.[3]

-

IUPAC Name: N-benzylquinazolin-4-amine

-

Molecular Formula: C

H -

SMILES: C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32

Structural Contributions to Lipophilicity

The molecule's lipophilicity (LogP ~3.9) is driven by two aromatic domains. The quinazoline core provides a flat, hydrophobic surface, while the benzyl ring adds significant non-polar bulk. The secondary amine (-NH-) acts as a hydrogen bond donor (HBD), slightly moderating the lipophilicity, but the overall character remains highly hydrophobic.

Figure 1: Structural fragmentation analysis showing the contribution of pharmacophores to the net LogP value.

Physicochemical Profiling

Molecular Weight (MW)

The molecular weight is the sum of the standard atomic weights. For C

-

Carbon (15 × 12.011): 180.165

-

Hydrogen (13 × 1.008): 13.104

-

Nitrogen (3 × 14.007): 42.021

-

Total MW: 235.29 g/mol (Standard precision: 235.28)

Relevance: With a MW of ~235 Da, the molecule is well below the 500 Da threshold of Lipinski's Rule. This "fragment-like" size (<300 Da) makes it an ideal starting scaffold for Fragment-Based Drug Discovery (FBDD), allowing ample room for chemical elaboration without violating mass restrictions.

Lipophilicity (LogP)

The partition coefficient (LogP) represents the ratio of the compound's concentration in n-octanol vs. water at equilibrium.

-

Predicted Value (XLogP3): 3.9

-

Experimental Range: Typically 3.5 – 4.2 for this scaffold class.

Relevance:

-

Bioavailability: A LogP of 3.9 indicates high permeability across the intestinal epithelium, suggesting good oral bioavailability.

-

Blood-Brain Barrier (BBB): Compounds with LogP values between 2.0 and 4.0 often penetrate the CNS effectively. This is consistent with the use of quinazoline derivatives in targeting CNS-resident tumors (e.g., glioblastoma) or neurodegenerative pathways (p97 inhibition).

-

Solubility Risk: High lipophilicity often correlates with poor aqueous solubility. Formulation strategies (e.g., salt formation using the basic quinazoline nitrogen) may be required.

Pharmacokinetic Implications (ADME)

The interplay between MW and LogP defines the compound's "drug-likeness."

Lipinski's Rule of Five Compliance

| Rule | Threshold | N-Benzylquinazolin-4-amine | Status |

| MW | < 500 Da | 235.28 Da | Pass |

| LogP | < 5 | 3.9 | Pass |

| H-Bond Donors | < 5 | 1 (-NH-) | Pass |

| H-Bond Acceptors | < 10 | 3 (N atoms) | Pass |

Lead Optimization Decision Tree

When developing this scaffold into a clinical candidate (e.g., improving potency against EGFR or p97), researchers must balance potency gains with physicochemical penalties.

Figure 2: Decision matrix for structural modification. Path A improves solubility; Path B improves potency/stability but risks solubility.

Experimental Methodologies

To validate the theoretical values, the following standard protocols are recommended.

Protocol 1: Determination of LogP (Shake-Flask Method)

This is the gold standard for measuring lipophilicity.

Reagents:

-

n-Octanol (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

Workflow:

-

Phase Saturation: Mix n-octanol and PBS (1:1 v/v) and stir for 24 hours to mutually saturate the phases. Separate the layers.

-

Stock Solution: Dissolve 1 mg of Test Compound in 1 mL of the saturated octanol phase.

-

Partitioning:

-

Add 500 µL of the compound-octanol stock to 500 µL of saturated PBS in a glass vial.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample the octanol (top) and aqueous (bottom) layers.

-

Analyze both layers using HPLC-UV (254 nm).

-

-

Calculation:

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

Protocol 2: Molecular Weight Verification (LC-MS)

Instrument: Agilent 1200 HPLC coupled to 6120 Quadrupole MS (or equivalent).

Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Expected Signal:

-

The protonated molecular ion

should appear at m/z 236.1 . -

Look for the characteristic isotopic pattern of Carbon-13.

-

Figure 3: Experimental workflow for the Shake-Flask LogP determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616573, N-Benzylquinazolin-4-amine. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Chou, T. F., et al. (2011). Reversible inhibitor of p97, DBeQ, impairs biological function and induces apoptosis in cancer cells. Proceedings of the National Academy of Sciences, 108(12), 4834-4839. [Link]

-

Zhang, X., et al. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead. ACS Omega, 5(48), 31784–31791. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity [mdpi.com]

- 3. N-Benzylquinazolin-4-amine | C15H13N3 | CID 616573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of N-Benzylquinazolin-4-amine using isatoic anhydride

Application Note: Sequential Synthesis of N-Benzylquinazolin-4-amine from Isatoic Anhydride

Abstract This application note details a robust, scalable protocol for the synthesis of N-Benzylquinazolin-4-amine, a pharmacophore central to EGFR tyrosine kinase inhibitors. While direct multi-component reactions of isatoic anhydride often yield the thermodynamically stable 3-benzylquinazolin-4(3H)-one isomer, this guide presents a validated three-step sequence—cyclization, activation, and nucleophilic substitution—to selectively target the 4-amino regioisomer. The protocol emphasizes critical process parameters (CPPs) for the chlorination of quinazolin-4(3H)-one and the subsequent SNAr reaction, ensuring high purity and yield suitable for drug discovery applications.

Introduction & Retrosynthetic Analysis

Significance: The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Gefitinib and Erlotinib. The synthesis of N-substituted derivatives from isatoic anhydride offers a cost-effective route, provided that regioselectivity is strictly controlled.

The Regioselectivity Challenge: Direct reaction of isatoic anhydride with benzylamine and an orthoester typically yields 3-benzylquinazolin-4(3H)-one (the "wrong" isomer) due to the nucleophilic attack of the amine on the anhydride carbonyl followed by cyclization. To secure the N-benzylquinazolin-4-amine (the "right" isomer), the nitrogen at position 3 must remain unsubstituted during ring closure, allowing the 4-position to be activated for subsequent amination.

Strategic Route:

-

Cyclization: Conversion of Isatoic Anhydride to Quinazolin-4(3H)-one (unsubstituted).

-

Activation: Deoxychlorination to generate 4-Chloroquinazoline.

-

Substitution: Regioselective SNAr with Benzylamine.

Figure 1: Retrosynthetic strategy avoiding the thermodynamic 3-benzyl trap.

Experimental Protocol

Step 1: Synthesis of Quinazolin-4(3H)-one

This step utilizes formamide as both the solvent and the C1 synthon. It is preferred over the orthoester/ammonium acetate route for its operational simplicity and high atom economy.

-

Reagents: Isatoic Anhydride (1.0 eq), Formamide (10.0 eq).

-

Conditions: 140–150 °C, 4–6 hours.

Procedure:

-

Charge a round-bottom flask with Isatoic Anhydride (16.3 g, 100 mmol) and Formamide (45 mL) .

-

Equip the flask with a reflux condenser and a drying tube (CaCl₂).

-

Heat the suspension to 140 °C . Note: CO₂ evolution will begin around 110 °C. Ensure proper venting.

-

Stir at 140–150 °C for 4 hours until the solution becomes clear and CO₂ evolution ceases.

-

Cool the reaction mixture to room temperature. The product will precipitate as a white/off-white solid.

-

Pour the mixture into ice-cold water (100 mL) to complete precipitation.

-

Filter the solid, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60 °C.

-

Yield: ~85-90%

-

Appearance: White crystalline solid.

-

Step 2: Activation to 4-Chloroquinazoline

This is the Critical Control Point (CCP). Moisture must be excluded to prevent hydrolysis back to the starting material.

-

Reagents: Quinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5.0 eq), N,N-Diethylaniline (catalytic, 0.5 eq).

-

Conditions: Reflux (105 °C), 2–3 hours.

Procedure:

-

In a fume hood, charge a dry flask with Quinazolin-4(3H)-one (7.3 g, 50 mmol) .

-

Carefully add POCl₃ (23 mL) . Safety: POCl₃ is corrosive and reacts violently with water.

-

Add N,N-Diethylaniline (4 mL) as a catalyst/acid scavenger.

-

Reflux the mixture at 105 °C for 2 hours. The suspension should turn into a clear yellow/orange solution.

-

Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Dissolve the oily residue in Dichloromethane (DCM, 50 mL) .

-

Pour the DCM solution slowly into a stirred mixture of Ice/NH₄OH (aq) to neutralize residual acid. Maintain pH > 8.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-Chloroquinazoline.

-

Storage: Use immediately in Step 3 or store under Argon at -20 °C (unstable to moisture).

-

Step 3: Nucleophilic Substitution (SNAr) with Benzylamine

-

Reagents: 4-Chloroquinazoline (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.5 eq), Isopropanol (IPA).

-

Conditions: 60 °C or Reflux, 1–2 hours.

Procedure:

-

Dissolve 4-Chloroquinazoline (crude from Step 2, ~8.2 g) in Isopropanol (40 mL) .

-

Add Triethylamine (10.5 mL, 75 mmol) .

-

Add Benzylamine (6.0 mL, 55 mmol) dropwise.

-

Heat the mixture to 60 °C for 1 hour. A precipitate (product + amine salt) often forms.

-

Cool to room temperature and pour into Water (100 mL) .

-

Filter the precipitate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane) if high purity (>99%) is required.

-

Final Yield: ~75-80% (over 2 steps).

-

Characterization: MP: 176–178 °C.

-

Mechanism & Critical Parameters

The transformation relies on the lability of the C4-Cl bond, which is activated by the electron-deficient pyrimidine ring.

Figure 2: Mechanistic pathway highlighting the activation of the C4 position.

Table 1: Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| POCl₃ Quality | Freshly distilled / Clear | Degraded POCl₃ (yellow/cloudy) contains phosphoric acid, reducing yield and complicating workup. |

| Step 2 Quench | pH > 8 (Ammonia) | 4-Chloroquinazoline is acid-labile. Neutralization prevents hydrolysis back to the quinazolinone. |

| Step 3 Stoichiometry | 1.1 eq Benzylamine | Excess benzylamine ensures complete conversion; too large an excess complicates purification. |

| Temperature (Step 1) | > 135 °C | Required to drive the decarboxylation of isatoic anhydride efficiently. |

Troubleshooting & Validation

Common Issues:

-

Low Yield in Step 2: Often caused by "wet" quinazolinone. Ensure Step 1 product is bone-dry before adding POCl₃.

-

Product is 3-Benzylquinazolin-4-one: This indicates the benzylamine was added before the ring was formed (i.e., you attempted a one-pot reaction). Verify the identity of the intermediate 4-chloroquinazoline by TLC (non-polar spot compared to starting material).

Analytical Validation:

-

¹H NMR (DMSO-d₆): Look for the benzylic methylene doublet (~4.8 ppm) and the NH triplet (~8.9 ppm). The C2 proton of the quinazoline ring appears as a singlet around 8.4 ppm.

-

HPLC: The product should show a single peak with a retention time distinct from benzylamine (early eluting) and quinazolinone (polar).

References

Application Note: In Vitro Cytotoxicity Profiling of N-Benzylquinazolin-4-amine Scaffolds

Abstract & Scientific Rationale

N-Benzylquinazolin-4-amine is a pharmacophore core structurally analogous to clinical EGFR inhibitors such as Gefitinib and Erlotinib. Its mechanism of action primarily involves competitive binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, leading to the inhibition of downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT) essential for cell proliferation and survival [1, 2].

Critical Technical Challenge: Like many quinazoline derivatives, N-Benzylquinazolin-4-amine exhibits significant hydrophobicity (LogP ~3.9) [3]. A common source of experimental error in cytotoxicity assays is the precipitation of the compound upon direct addition to aqueous cell culture media, leading to false-negative potency data (due to lower effective concentration) or false-positive toxicity (due to physical crystal stress on cells).

This guide provides a rigorous, self-validating protocol designed to maintain compound solubility and accurately determine IC50 values using metabolic (MTT) and membrane integrity (LDH) endpoints.

Pre-Assay Preparation: Compound Handling

Objective: To generate a stable solution without "crashing out" (precipitation) when introduced to aqueous media.

Solubility & Stock Preparation[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: Molecular Weight ≈ 235.28 g/mol .[1] To make 1 mL of 20 mM stock, dissolve 4.70 mg of powder in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Intermediate Dilution" Method (Crucial Step)

Do NOT pipette high-concentration DMSO stock directly into the cell culture plate. This causes local high-solvent concentrations and immediate precipitation. Use an intermediate dilution plate.

Figure 1: Step-wise dilution workflow to prevent compound precipitation. By keeping the intermediate dilution in 100% DMSO and then diluting 1:100 into media, you ensure rapid dispersion before the compound can crystallize.

Cell Line Selection & Culture[3]

Select cell lines based on EGFR expression levels to validate the specific mechanism of action.

| Cell Line | Tissue Origin | EGFR Status | Role in Assay |

| A549 | Lung Carcinoma | Wild-type Expression | Primary Model: Standard for EGFR inhibitor testing [4]. |

| A431 | Epidermoid Carcinoma | Overexpressed | High Sensitivity Model: Highly susceptible to EGFR inhibition. |

| MCF-7 | Breast Adenocarcinoma | Low/Moderate | Specificity Control: Tests off-target toxicity. |

| HUVEC | Endothelial | Normal | Toxicity Control: Assessing therapeutic window. |

Culture Conditions:

-

Media: RPMI-1640 or DMEM + 10% Fetal Bovine Serum (FBS).

-

Antibiotics: Penicillin/Streptomycin (optional, but avoid during the actual drug treatment if investigating antimicrobial properties).

-

Confluency: Pass cells when they reach 80% confluency. Do not use overgrown cells as their metabolic rate (MTT baseline) will be inconsistent.

Protocol A: Metabolic Viability Assay (MTT)

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[2] These enzymes reduce the tetrazolium dye MTT to insoluble formazan (purple).[2][3]

Experimental Setup

-

Seeding:

-

Harvest cells and dilute to 3,000 – 5,000 cells/well (A549) or 8,000 cells/well (MCF-7) in 100 µL media.

-

Seed into 96-well clear-bottom tissue culture plates.

-

Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare compound dilutions using the Intermediate Method (Fig 1).

-

Remove old media from the plate (carefully, do not disturb the monolayer).

-

Add 100 µL of fresh media containing the compound (range: 0.1 µM to 100 µM).

-

Controls:

-

Vehicle Control: Media + 0.5% DMSO (Must show 100% viability).

-

Positive Control: Gefitinib (1 µM - 10 µM).

-

Blank: Media only (no cells).

-

-

Incubate for 48 or 72 hours .

-

The "Microscopic Check" (Self-Validation Step)

Before adding MTT reagent: Place the plate under an inverted phase-contrast microscope (10x or 20x).

-

Check 1: Are there crystals/precipitates in the high-concentration wells? If yes, the assay is invalid at those concentrations.

-

Check 2: Is the vehicle control monolayer intact? If no, DMSO concentration was too high.

MTT Addition & Readout

-

Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.

-

Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[4][5]

-

Incubate for 3–4 hours at 37°C. (Look for purple precipitate inside cells).

-

Solubilization:

-

Carefully aspirate media (do not suck up the purple crystals).

-

Add 100 µL DMSO to each well.

-

Shake plate on an orbital shaker for 15 mins (protected from light).

-

-

Measurement: Measure Absorbance (OD) at 570 nm (reference 630 nm) using a microplate reader.

Protocol B: Membrane Integrity Assay (LDH)

Rationale: MTT measures metabolism (cytostasis), while Lactate Dehydrogenase (LDH) release measures membrane rupture (necrosis/late apoptosis). This distinguishes growth inhibition from cell killing.

Protocol Workflow

-

Seeding & Treatment: Identical to MTT (Section 4.1).

-

Supernatant Collection:

-

After 48h incubation, transfer 50 µL of supernatant from the assay plate to a new clear 96-well plate.

-

Note: Do not disturb the cells at the bottom.

-

-

Reaction:

-

Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubate for 30 minutes at Room Temperature (Dark).

-

-

Stop & Read:

-

Add 50 µL Stop Solution .

-

Measure Absorbance at 490 nm .

-

Mechanistic Visualization & Data Analysis

Understanding the pathway is essential for interpreting the divergence between MTT and LDH data.

Figure 2: Mechanistic pathway linking EGFR inhibition to assay readouts. Note that MTT reduction (Apoptosis) usually precedes LDH release (Necrosis).

Calculation of IC50

Normalize raw OD values to controls:

Fit data using a non-linear regression (4-parameter logistic model) :

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| High variance between replicates | Pipetting error or Edge Effect. | Use a multichannel pipette. Fill outer wells with PBS (don't use for data) to minimize evaporation. |

| Precipitate visible in wells | Compound insolubility. | Lower the starting concentration. Ensure DMSO < 0.5%. Use the "Intermediate Plate" method. |

| Vehicle control < 100% viability | DMSO toxicity. | Reduce final DMSO concentration to 0.1% or 0.2%. |

| MTT background high | Phenol red interference. | Use phenol-red free media for the assay or subtract OD 630nm. |

References

-

PubChem. N-benzylquinazolin-4-amine | C15H13N3.[1] National Library of Medicine. [Link]

-

Mphahlele, M. J., et al. (2018). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.[7] [Link]

-

Jain, P. T., & Pento, J. T. (1991).[8] A vehicle for the evaluation of hydrophobic compounds in cell culture.[8][9][10][11] Research Communications in Chemical Pathology and Pharmacology. [Link]

Sources

- 1. N-Benzylquinazolin-4-amine | C15H13N3 | CID 616573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atcc.org [atcc.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 9. Measurement of hydrophobic interactions of mammalian cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Crystal structure determination of N-Benzylquinazolin-4-amine

Application Note: Structural Elucidation of N-Benzylquinazolin-4-amine via Single-Crystal X-ray Diffraction

Executive Summary & Scientific Context

N-Benzylquinazolin-4-amine represents a fundamental pharmacophore in medicinal chemistry, serving as the scaffold for potent EGFR inhibitors (e.g., Gefitinib, Erlotinib) and anti-malarial agents. Despite its chemical simplicity, the solid-state arrangement of this molecule dictates its solubility, bioavailability, and potential for polymorphism—critical factors in early-stage drug development.

This Application Note provides a rigorous, self-validating protocol for the synthesis, crystallization, and structural determination of N-Benzylquinazolin-4-amine. Unlike standard preparations, this guide emphasizes the crystallographic quality of the product, ensuring that researchers can move from raw reagents to a solved space group (typically Monoclinic

Chemical Synthesis & Purification Protocol

To obtain diffraction-quality single crystals, the starting material must exceed 99% purity. Impurities such as unreacted benzylamine or hydrolysis products (quinazolin-4(3H)-one) will disrupt nucleation.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloroquinazoline (1.0 eq)

-

Benzylamine (1.1 eq)

-

Isopropanol (IPA) or Ethanol (Solvent)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq - Base scavenger)

Step-by-Step Protocol

-

Dissolution: Dissolve 4-Chloroquinazoline (1.64 g, 10 mmol) in 20 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.

-

Addition: Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of Benzylamine (1.2 mL, 11 mmol).

-

Note: The reaction is exothermic. Maintain temperature

C during addition to prevent decomposition.

-

-

Reflux: Heat the mixture to reflux (

C) for 3-5 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for 4-chloroquinazoline ( -

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

C) for 1 hour. The hydrochloride salt may precipitate. -

Neutralization & Workup: Pour the mixture into 50 mL ice water. Adjust pH to ~9 using saturated

. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize the crude solid immediately from hot Ethanol to remove trace amine impurities.

Crystallization Strategy for SC-XRD

Growing single crystals of amino-quinazolines requires balancing the polarity of the quinazoline core with the flexibility of the benzyl linker.

Table 1: Solvent Screening Matrix

| Method | Solvent System | Conditions | Outcome Prediction |

| Slow Evaporation | Ethanol (Absolute) | RT, loosely capped | High Success. Prisms/Blocks. |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed chamber | High Quality. Good for minimizing twinning. |

| Slow Cooling | Acetonitrile | Needles (Often unsuitable for XRD). | |

| Liquid Diffusion | DMF (Bottom) / Water (Top) | Narrow tube, RT | Large crystals, but risk of solvent inclusion. |

Recommended Protocol: Vapor Diffusion

-

Dissolve 20 mg of the purified compound in 1 mL of THF in a small inner vial (4 mL).

-

Place this vial inside a larger jar (20 mL) containing 5 mL of Pentane.

-

Cap the large jar tightly. The pentane vapors will diffuse into the THF, slowly lowering solubility and driving nucleation.

-

Validation: Inspect after 48 hours under a polarizing microscope. Look for single, extinction-sharp blocks, not clusters.

Data Collection & Structure Solution

Experimental Setup

-

Diffractometer: Bruker D8 QUEST or similar.

-

Radiation: Mo-K

( -

Temperature: 100 K (Cryostream). Crucial: Cooling reduces thermal vibration of the flexible benzyl chain, improving resolution.

Workflows Visualization

Figure 1: End-to-end workflow for structural determination, from synthesis to validation.

Data Reduction & Refinement Protocol

-

Indexing: Use APEX4 or CrysAlisPro to determine the unit cell.

-

Expectation: Monoclinic (

) or Triclinic ( -

Alert: If one axis is very long (>25 Å), check for superstructure or twinning.

-

-

Space Group Determination: Analyze systematic absences (e.g.,

for -

Solution (Phasing): Use SHELXT (Intrinsic Phasing). It is robust for small organics.

-

Refinement: Use SHELXL (Least Squares).

-

Refine non-hydrogen atoms anisotropically.

-

Place H-atoms on carbons geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).

-

Critical Step: Locate the Amine H-atom (N-H) in the difference Fourier map. Refine its coordinates freely if data quality permits, or restrain using DFIX 0.87.

-

Structural Analysis & Expected Interactions

When analyzing the solved structure, focus on the following interactions which define the stability of Quinazoline derivatives.

Key Interaction Checkpoints

-

Hydrogen Bonding: The N-H at position 4 is a donor. The N1 of the quinazoline ring is a strong acceptor.

-

Motif: Expect Centrosymmetric Dimers (

graph set) linking two molecules.

-

-

Pi-Pi Stacking: Quinazoline rings are planar and electron-deficient. Look for centroid-to-centroid distances of 3.5 - 3.8 Å between stacked rings.

-

Benzyl Conformation: The C4-N-C(benzyl)-C(phenyl) torsion angle determines the "kink" of the molecule. This is often disordered; if ellipsoids on the benzyl ring are elongated, model with a split-position disorder (PART 1 / PART 2).

Figure 2: Dominant intermolecular forces expected in the N-Benzylquinazolin-4-amine crystal lattice.

Validation & Reporting

Before publication or internal archiving, the structure must pass the IUCr CheckCIF procedure.

-

R-Factor Target:

for data -

Goodness of Fit (GooF): Should be close to 1.0 (0.9 - 1.1).

-

Completeness: >99% up to

Å resolution.

References & Further Reading

-

Synthesis Protocol:

-

Crystallographic Software:

-

Structural Homologs (Comparison Data):

-

CCDC Entry: N-benzyl-2-chloroquinazolin-4-amine . Cambridge Structural Database.

-

Context: Use this structure (Refcode: XEQZEX) to validate bond lengths and angles for the quinazoline core if your refinement is unstable.

-

-

Intermolecular Interactions:

-

Turgunov et al., "Crystal structures of 6-nitroquinazolin-4(3H)-one... and intermolecular interactions," IUCrData, 2021. Link

-

Context: Detailed analysis of the H-bonding motifs common in quinazoline derivatives.

-

Sources

Application Note: Quantitative Western Blot Analysis of EGFR Phosphorylation in Response to N-Benzylquinazolin-4-amine

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] This document provides a detailed guide for assessing the inhibitory effects of N-Benzylquinazolin-4-amine, a representative of the quinazoline class of tyrosine kinase inhibitors (TKIs), on EGFR activation. We present a comprehensive, field-tested Western blot protocol to specifically measure the phosphorylation status of EGFR at key tyrosine residues, offering a robust method to quantify inhibitor efficacy. This guide emphasizes the critical technical details and scientific rationale behind each step, ensuring reliable and reproducible results for researchers in oncology and drug development.

Introduction: EGFR Signaling and its Therapeutic Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases.[1] Upon binding ligands like the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[2][3] These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] These pathways are pivotal in driving cellular processes like proliferation, differentiation, and survival.[3]

Dysregulation of EGFR signaling, often through mutations or overexpression, leads to sustained proliferative signaling, a key characteristic of many human cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][4] Consequently, EGFR has become a major target for anti-cancer therapies.

N-Benzylquinazolin-4-amine derivatives belong to a class of small-molecule EGFR TKIs. These compounds typically function by competitively binding to the ATP-binding pocket within the EGFR kinase domain.[5] This occupation prevents ATP from binding, thereby inhibiting the receptor's autophosphorylation and blocking the downstream signaling cascades that promote tumor growth.[5][6] Measuring the reduction in EGFR phosphorylation is, therefore, a direct and reliable method for assessing the bioactivity of such inhibitors.

Signaling Pathway Overview

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for N-Benzylquinazolin-4-amine.

Caption: EGFR signaling cascade and inhibition by N-Benzylquinazolin-4-amine.

Experimental Design and Key Considerations

A robust Western blot experiment for analyzing EGFR phosphorylation requires careful planning. The core principle is to compare the level of phosphorylated EGFR (p-EGFR) to the total amount of EGFR protein in cells that are either untreated, stimulated with EGF, or treated with the inhibitor.

2.1. Cell Line Selection

Choose a cell line known to overexpress EGFR and exhibit a strong phosphorylation response to EGF stimulation. Common choices include:

-

A549: Human lung carcinoma cell line.[7]

-

H1975: NSCLC cell line with L858R/T790M mutations.[7]

-

A431: Human epidermoid carcinoma cell line with very high EGFR expression.[8]

2.2. Controls are Non-Negotiable

A self-validating protocol relies on a comprehensive set of controls:

-

Untreated Control: Cells grown in serum-starved media. This establishes the basal level of EGFR phosphorylation.

-

Positive Control (EGF Stimulation): Cells stimulated with EGF. This confirms that the signaling pathway is active and detectable.[9]

-

Inhibitor Treatment: Cells pre-treated with N-Benzylquinazolin-4-amine followed by EGF stimulation. This is the primary experimental condition to measure inhibitory effect.

-

Loading Control: A housekeeping protein (e.g., GAPDH, β-Actin, or β-Tubulin) to ensure equal protein loading across all lanes.[10][11] The molecular weight should be distinct from EGFR (~175 kDa).[12]

2.3. Antibody Selection

The specificity of your antibodies is paramount.

-

Phospho-Specific EGFR Antibody: Use an antibody specific to a key autophosphorylation site. Tyrosine 1068 (p-EGFR Y1068) is a major docking site for Grb2 and a reliable marker of receptor activation.[7][13] Other important sites include Y1173, Y1086, and Y1148.[3][14][15]

-

Total EGFR Antibody: An antibody that recognizes EGFR regardless of its phosphorylation state is essential for normalization.[9] This accounts for any changes in total protein expression and ensures that observed decreases in p-EGFR are due to inhibition, not protein degradation.

-

Loading Control Antibody: An antibody against a constitutively expressed protein.[12]

Detailed Protocol: Western Blot for EGFR Phosphorylation

This protocol is optimized for cultured adherent cells (e.g., A549).

Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of EGFR phosphorylation.

3.1. Materials and Reagents

| Reagent/Material | Specifications |

| Cell Lysis Buffer | RIPA Buffer (or similar) supplemented with Protease and Phosphatase Inhibitors.[16][17] |

| Protein Assay | BCA Protein Assay Kit |

| SDS-PAGE Gels | 4-12% Bis-Tris precast gels (or hand-cast 8% gels) |

| Transfer Membrane | PVDF membrane (0.45 µm) |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[18][19] |

| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |

| Primary Antibodies | Rabbit anti-p-EGFR (Y1068), Rabbit anti-EGFR (Total), Mouse anti-GAPDH |

| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG |

| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |

Causality Note: Using BSA for blocking instead of milk is critical. Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[20] The lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the labile phosphate groups on EGFR during extraction.[18][21]

3.2. Step-by-Step Methodology

1. Cell Culture and Treatment: a. Culture A549 cells in appropriate media to 70-80% confluency.[1] b. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1] c. Pre-treat designated plates with varying concentrations of N-Benzylquinazolin-4-amine (or vehicle control, e.g., DMSO) for 2-4 hours. d. Stimulate the cells (except for the untreated control) with 100 ng/mL EGF for 10 minutes at 37°C.

2. Cell Lysis: a. Immediately place plates on ice and aspirate the media. b. Wash cells once with ice-cold PBS. Aspirate completely. c. Add 150-200 µL of ice-cold lysis buffer (supplemented with fresh protease/phosphatase inhibitors) to each plate.[22] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] e. Incubate on ice for 30 minutes with occasional vortexing.[1] f. Centrifuge at ≥12,000 x g for 15 minutes at 4°C to pellet cell debris.[1] g. Transfer the supernatant to a new, pre-chilled tube. This is your protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Calculate the volume needed for each sample to load 20-30 µg of total protein. c. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) into the wells of an 8% polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer overnight at 4°C or a high-efficiency semi-dry transfer is recommended.[1]